molecular formula C19H25N3O2S B11024163 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11024163
M. Wt: 359.5 g/mol
InChI Key: AYBUQCNMWLHKLK-UHFFFAOYSA-N
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Description

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound with a unique structure that includes a thiazole ring, a cyclopentylamino group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 2-methoxyphenyl isocyanate with an appropriate amine to form an intermediate, which is then cyclized to form the thiazole ring . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

2-(cyclopentylamino)-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H25N3O2S/c1-13-17(25-19(21-13)22-15-8-4-5-9-15)18(23)20-12-11-14-7-3-6-10-16(14)24-2/h3,6-7,10,15H,4-5,8-9,11-12H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

AYBUQCNMWLHKLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CCCC2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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